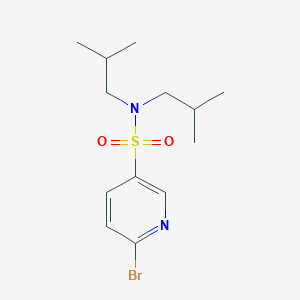

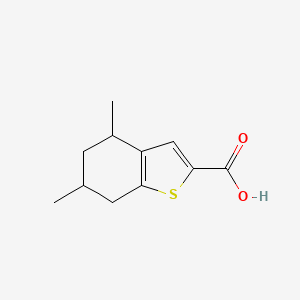

4-methoxy-N-(2-methoxy-2-phenylbutyl)-2-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-methoxy-N-(2-methoxy-2-phenylbutyl)-2-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is also known as MS-275, and it is a potent inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from the histone proteins, leading to the repression of gene expression. The inhibition of HDACs by MS-275 can result in the activation of genes that are involved in various biological processes, including cell differentiation, apoptosis, and immune response.

Applications De Recherche Scientifique

Crystal Structure Analysis

Sulfonamides and their derivatives are studied for their crystal structures, which provide valuable insights into their molecular interactions and potential applications in materials science. For instance, the crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide exhibit unique supramolecular architectures controlled by C—H⋯πaryl and C—H⋯O intermolecular interactions, leading to the formation of two- and three-dimensional structures respectively (Rodrigues et al., 2015). These findings underscore the potential of sulfonamide derivatives in designing novel materials with specific structural properties.

Photodynamic Therapy Applications

Sulfonamide derivatives are explored for their applications in photodynamic therapy (PDT), a treatment method that utilizes light-sensitive compounds to generate reactive oxygen species for the selective destruction of cancer cells. A study highlighted the synthesis of zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, demonstrating high singlet oxygen quantum yield, making it a potent candidate for PDT (Pişkin et al., 2020). This indicates the potential of sulfonamide derivatives in enhancing the efficacy of photodynamic therapy agents.

Alzheimer’s Disease Research

Sulfonamide derivatives are investigated for their potential therapeutic applications, including their role in Alzheimer’s disease. A study synthesized a series of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides, finding one compound that showed significant acetylcholinesterase inhibitory activity, comparable to known inhibitors (Abbasi et al., 2018). This suggests that sulfonamide derivatives could be a promising avenue for developing new treatments for neurodegenerative diseases.

Antitumor Activity

Compounds from sulfonamide-focused libraries have been assessed for their antitumor properties, with some showing potent cell cycle inhibition effects and progressing to clinical trials (Owa et al., 2002). These studies reveal the potential of sulfonamide derivatives in cancer therapy, highlighting their ability to disrupt critical cellular processes in cancer cells.

Fluorescent Probes for Zinc(II) Detection

Sulfonamide derivatives have been synthesized and evaluated for their fluorescent properties in the presence of zinc(II), indicating their potential as specific cellular fluorophores for zinc(II) detection (Kimber et al., 2000). This application is crucial in bioimaging and the study of zinc’s role in biological systems.

Propriétés

IUPAC Name |

4-methoxy-N-(2-methoxy-2-phenylbutyl)-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO4S/c1-5-19(24-4,16-9-7-6-8-10-16)14-20-25(21,22)18-12-11-17(23-3)13-15(18)2/h6-13,20H,5,14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPXJCGNGUDCAAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNS(=O)(=O)C1=C(C=C(C=C1)OC)C)(C2=CC=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-cyclopropyl-6-(2-(indolin-1-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2932604.png)

![2-[(2-methoxyphenyl)amino]-N-[(2-methoxyphenyl)methyl]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2932613.png)

![2-Chloro-N-[1-(2-chlorophenyl)-1-pyrazol-1-ylpropan-2-yl]propanamide](/img/structure/B2932617.png)

![2-chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2932621.png)

![4-methyl-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2932622.png)